2-bromo-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide
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Overview
Description
2-bromo-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide is a complex organic compound that features a bromine atom, an oxazole ring fused with a pyridine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide typically involves multiple steps:
Formation of the oxazole ring: This can be achieved through a Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes.
Coupling reactions: The final step involves coupling the oxazole derivative with a benzamide derivative under appropriate conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can be performed on the nitro groups if present in the structure.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
2-bromo-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-bromo-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to its target .
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-{[3-(pyridin-2-yl)phenyl]carbamothioyl}benzamide: Similar structure but lacks the oxazole ring.
2-chloro-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
The presence of the oxazole ring fused with the pyridine ring in 2-bromo-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide provides unique electronic properties that can enhance its binding affinity and specificity for certain biological targets .
Properties
Molecular Formula |
C20H13BrN4O2S |
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Molecular Weight |
453.3 g/mol |
IUPAC Name |
2-bromo-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C20H13BrN4O2S/c21-15-8-2-1-7-14(15)18(26)25-20(28)23-13-6-3-5-12(11-13)19-24-17-16(27-19)9-4-10-22-17/h1-11H,(H2,23,25,26,28) |
InChI Key |
ZJVRSQHWHMAORP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4)Br |
Origin of Product |
United States |
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